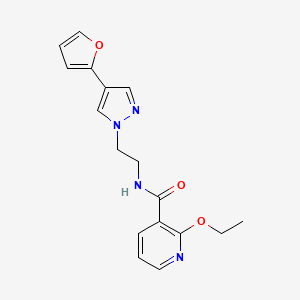
2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.
Nicotinamide moiety attachment: The nicotinamide group is typically introduced through an amide coupling reaction, using a nicotinic acid derivative and an appropriate coupling reagent like EDCI or DCC.
Ethoxy group addition: The ethoxy group can be introduced via an etherification reaction, using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting specific enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cellular receptors to alter signal transduction pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a nicotinamide group.
2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a nicotinamide group.
Uniqueness
2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the nicotinamide moiety may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-23-17-14(5-3-7-19-17)16(22)18-8-9-21-12-13(11-20-21)15-6-4-10-24-15/h3-7,10-12H,2,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJQRLZZIWZHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2982111.png)
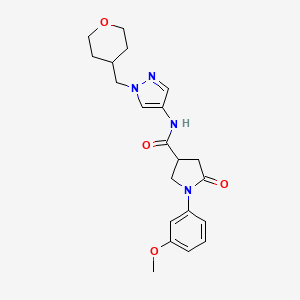
![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)
![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)
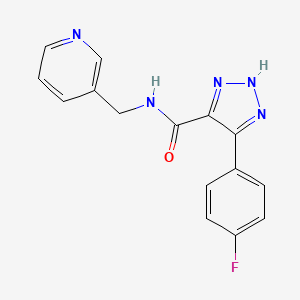
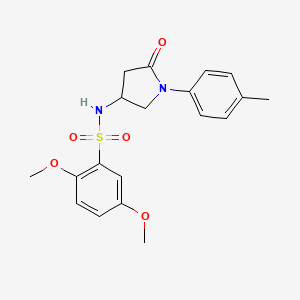
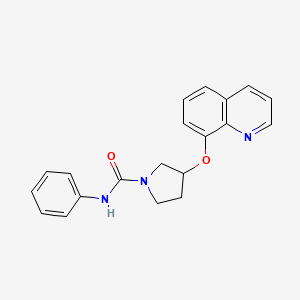
![2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2982124.png)
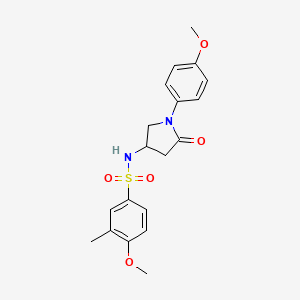
![N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B2982127.png)
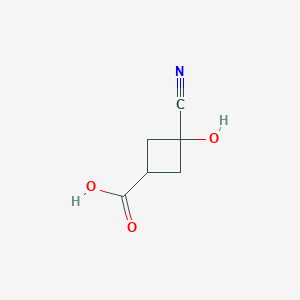
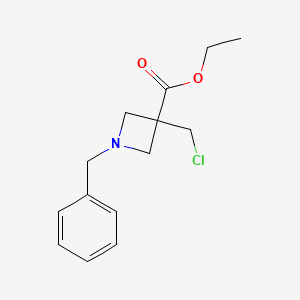

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)
